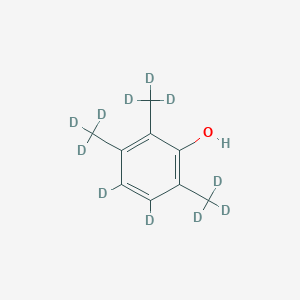

2,3,6-Trimethylphenol-D11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dideuterio-2,5,6-tris(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-6-4-5-7(2)9(10)8(6)3/h4-5,10H,1-3H3/i1D3,2D3,3D3,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOMQLYQAXGHSU-JXCHDVSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])O)C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,6-Trimethylphenol-D11

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,6-Trimethylphenol-D11, a deuterated analog of 2,3,6-trimethylphenol (B1330405). It is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of 2,3,6-trimethylphenol and related phenolic compounds. This document details its chemical and physical properties, outlines a representative synthesis protocol, and provides a general experimental procedure for its application as an internal standard.

Introduction

2,3,6-Trimethylphenol is a significant industrial chemical, notably serving as a precursor in the synthesis of Vitamin E.[1] Its accurate quantification in various matrices is crucial for process optimization and quality control. This compound, with its deuterium-labeled methyl and phenyl groups, offers a high-purity, isotopically stable internal standard for such analytical applications. The incorporation of deuterium (B1214612) atoms results in a mass shift that allows for its clear differentiation from the unlabeled analyte in mass spectrometry, while maintaining nearly identical chemical and physical properties, ensuring similar behavior during sample preparation and analysis.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₉HD₁₁O |

| CAS Number | 347841-83-2 |

| Molecular Weight | 147.26 g/mol |

| Appearance | White to off-white solid |

| Purity (Isotopic) | Typically ≥98% |

| Synonyms | 2,3,6-Tris(methyl-d3)phenol-4,5-d2 |

Synthesis of this compound

While specific proprietary synthesis methods may vary, a general approach for the deuteration of phenols can be adapted for the preparation of this compound. This typically involves an acid-catalyzed hydrogen-deuterium exchange reaction.

Representative Experimental Protocol: Acid-Catalyzed Deuteration

This protocol describes a representative method for the deuteration of 2,3,6-trimethylphenol using a strong acid catalyst in the presence of a deuterium source.

Materials:

-

2,3,6-Trimethylphenol

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Sulfuric acid-d2 (D₂SO₄, 98 wt. % in D₂O)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3,6-trimethylphenol.

-

Addition of Reagents: Add an excess of deuterium oxide to the flask, followed by the dropwise addition of a catalytic amount of sulfuric acid-d2.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the proton signals of the aromatic ring and methyl groups. The reaction is typically run for 24-48 hours to achieve high levels of deuteration.

-

Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The product is extracted with anhydrous diethyl ether.

-

Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution (in D₂O) and then with brine (in D₂O). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Characterization: The final product, this compound, is characterized by mass spectrometry to confirm the molecular weight and by ¹H and ²H NMR to determine the degree of deuteration.

Synthesis Workflow

Caption: A representative workflow for the synthesis of this compound.

Application as an Internal Standard

This compound is an ideal internal standard for the quantification of 2,3,6-trimethylphenol in various samples, including those from industrial processes, environmental monitoring, and biological matrices.

Experimental Protocol: Quantification by GC-MS

This protocol provides a general procedure for the use of this compound as an internal standard in a GC-MS analysis.

Materials and Equipment:

-

This compound solution of known concentration (e.g., 100 µg/mL in methanol)

-

Calibration standards of 2,3,6-trimethylphenol of known concentrations

-

Sample containing 2,3,6-trimethylphenol

-

Appropriate extraction solvents (e.g., dichloromethane, hexane)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

GC column suitable for phenol (B47542) analysis (e.g., a mid-polarity column)

-

Vials and syringes

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of calibration standards of 2,3,6-trimethylphenol at different concentrations.

-

To each calibration standard, add a fixed amount of the this compound internal standard solution.

-

Analyze each standard by GC-MS.

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte (2,3,6-trimethylphenol) to the peak area of the internal standard (this compound) against the concentration of the analyte.

-

-

Sample Preparation:

-

Accurately weigh or measure the sample.

-

If necessary, perform an extraction to isolate the phenolic compounds.

-

Add the same fixed amount of the this compound internal standard solution to the extracted sample.

-

-

GC-MS Analysis:

-

Inject the prepared sample into the GC-MS system.

-

The GC will separate the components of the sample, and the MS will detect and quantify the analyte and the internal standard based on their specific mass-to-charge ratios.

-

-

Quantification:

-

Determine the peak areas for both 2,3,6-trimethylphenol and this compound in the sample chromatogram.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Use the calibration curve to determine the concentration of 2,3,6-trimethylphenol in the sample.

-

Analytical Workflow

Caption: Workflow for quantitative analysis using an internal standard.

Data Presentation

The following table summarizes typical quantitative data obtained in a GC-MS analysis using this compound as an internal standard.

| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Internal Standard | IS Quantitation Ion (m/z) |

| 2,3,6-Trimethylphenol | 12.5 | 136 | This compound | 147 |

Conclusion

This compound is a critical analytical tool for researchers and scientists in various fields. Its isotopic purity and stability make it an excellent internal standard for accurate and precise quantification of 2,3,6-trimethylphenol. This guide provides the foundational technical information required for its synthesis and application, enabling its effective integration into analytical workflows.

References

In-Depth Technical Guide: 2,3,6-Trimethylphenol-D11 Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 2,3,6-Trimethylphenol-D11, a deuterated analog of the industrially significant compound 2,3,6-trimethylphenol (B1330405). This isotopically labeled molecule is a valuable tool in pharmaceutical research, metabolic studies, and as an internal standard in analytical chemistry.

Molecular Structure and Properties

This compound is a derivative of 2,3,6-trimethylphenol where eleven hydrogen atoms have been replaced by deuterium (B1214612) atoms. The deuteration includes the nine hydrogens of the three methyl groups and the two hydrogens on the aromatic ring.

Structure:

Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | 2,3,6-Trimethylphenol |

| CAS Number | 347841-83-2[1] | 2416-94-6 |

| Molecular Formula | C₉HD₁₁O | C₉H₁₂O |

| Molecular Weight | 147.26 g/mol | 136.19 g/mol |

| Appearance | White to off-white solid | White crystalline solid[2] |

| Melting Point | Data not available | 61-63 °C |

| Boiling Point | Data not available | 220-222 °C |

| Isotopic Purity | Typically ≥98% atom D | Not applicable |

Synthesis of this compound

The synthesis of this compound is not widely detailed in peer-reviewed literature. However, based on general principles of isotopic labeling and the known synthesis of the non-deuterated compound, two primary synthetic strategies can be proposed:

-

Direct Hydrogen-Deuterium (H/D) Exchange: This method involves the direct replacement of hydrogen atoms with deuterium atoms on the 2,3,6-trimethylphenol molecule using a deuterium source under specific catalytic conditions.

-

De novo Synthesis using Deuterated Precursors: This approach involves synthesizing the molecule from smaller, deuterated building blocks. A plausible route is the methylation of m-cresol (B1676322) using a deuterated methylating agent, such as deuterated methanol (B129727) (CD₃OD), in the presence of a suitable catalyst.

Proposed Experimental Protocol: Synthesis via H/D Exchange

This protocol is a plausible method based on established procedures for the deuteration of phenols.[3][4][5]

Reaction Scheme:

C₉H₁₂O + D₂O --(Catalyst)--> C₉HD₁₁O + H₂O

Materials:

-

2,3,6-Trimethylphenol

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Polymer-supported acid catalyst (e.g., Amberlyst 15) or a Lewis acid (e.g., Boron trifluoride etherate)

-

Anhydrous solvent (e.g., Dichloromethane-d2)

-

Anhydrous sodium sulfate

-

Nitrogen gas

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,3,6-trimethylphenol (1 equivalent).

-

Catalyst Addition: Add the polymer-supported acid catalyst (e.g., 10 wt% of the phenol).

-

Deuterium Source: Add an excess of deuterium oxide (D₂O) to the flask.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signals.

-

Work-up: After cooling to room temperature, filter the mixture to remove the catalyst.

-

Extraction: Extract the filtrate with a deuterated organic solvent (e.g., Dichloromethane-d2).

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by column chromatography or recrystallization.

Diagram 1: Experimental Workflow for H/D Exchange Synthesis

Caption: A step-by-step workflow for the synthesis of this compound via H/D exchange.

Analytical Characterization

The successful synthesis and purity of this compound can be confirmed using various analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Expected Observations |

| ¹H NMR | Significant reduction or absence of proton signals corresponding to the methyl groups and the aromatic protons. Residual proton signals can be used to determine the isotopic purity. |

| ²H NMR | Presence of deuterium signals corresponding to the methyl groups and the aromatic positions. |

| Mass Spectrometry | A molecular ion peak at m/z corresponding to the molecular weight of the deuterated compound (147.26). The isotopic distribution of the molecular ion cluster can also confirm the level of deuteration.[6] |

| Infrared (IR) Spectroscopy | C-D stretching vibrations will appear at lower frequencies (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹). |

Applications in Research and Development

Deuterated compounds like this compound are invaluable in various scientific disciplines:

-

Metabolic Studies: The deuterium label allows for the tracking of the molecule and its metabolites in biological systems without the use of radioactive isotopes.[7]

-

Pharmacokinetic Studies: The kinetic isotope effect, where C-D bonds are stronger and react slower than C-H bonds, can be utilized to study the metabolism and pharmacokinetics of drugs containing the trimethylphenol moiety.

-

Internal Standards: Due to its similar chemical properties to the non-deuterated analog but different mass, it serves as an excellent internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS), improving the accuracy and precision of measurements.[8]

-

Mechanistic Studies: The isotopic labeling helps in elucidating reaction mechanisms by tracking the fate of the deuterium atoms throughout a chemical transformation.

Diagram 2: Logical Relationship of Applications

Caption: Key applications of this compound in scientific research.

Conclusion

References

- 1. esslabshop.com [esslabshop.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenol, 2,3,6-trimethyl- [webbook.nist.gov]

- 7. nbinno.com [nbinno.com]

- 8. medchemexpress.com [medchemexpress.com]

A Technical Guide to 2,3,6-Trimethylphenol-D11 (CAS: 347841-83-2): An Internal Standard for Analytical Excellence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3,6-Trimethylphenol-D11, a deuterated analog of 2,3,6-Trimethylphenol (B1330405). This isotopically labeled compound is a high-purity analytical tool primarily utilized as an internal standard for the precise quantification of 2,3,6-trimethylphenol in various matrices. A comprehensive understanding of its properties and applications is essential for researchers in environmental analysis, quality control, and process chemistry, particularly in industries related to vitamin E synthesis, polymer production, and antioxidant formulations.

Core Compound Properties

This compound is a stable, isotopically labeled version of 2,3,6-trimethylphenol where eleven hydrogen atoms have been replaced with deuterium. This substitution results in a compound that is chemically identical to its non-labeled counterpart but has a higher molecular weight. This mass difference is the key to its utility in mass spectrometry-based analytical techniques.

Table 1: Physicochemical Data of this compound and its Non-Labeled Analog

| Property | This compound | 2,3,6-Trimethylphenol |

| CAS Number | 347841-83-2[1][2][3] | 2416-94-6[4][5] |

| Molecular Formula | C₉D₁₁HO | C₉H₁₂O[4][6] |

| Molecular Weight | 147.26 g/mol [] | 136.19 g/mol [4][5] |

| Synonyms | 3,4-dideuterio-2,5,6-tris(trideuteriomethyl)phenol[1] | 3-Hydroxypseudocumene, 1-Hydroxy-2,3,6-trimethylbenzene[8] |

| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |

| Appearance | White solid | White solid[4] |

| Melting Point | No data available | 59-62 °C[5] |

| Boiling Point | No data available | 226 °C[9] |

| Solubility | Soluble in organic solvents like isopropanol.[2] | Very soluble in ethanol, ether, benzene. Water solubility of 1,580 mg/L at 25 °C.[10] |

Primary Application: Internal Standard in Quantitative Analysis

The primary application of this compound is as an internal standard in quantitative analytical methods, most notably Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[][11] In these techniques, a known amount of the deuterated standard is added to a sample containing the non-deuterated analyte (2,3,6-trimethylphenol).

Due to their similar chemical and physical properties, both the analyte and the internal standard behave almost identically during sample preparation (extraction, derivatization) and chromatographic separation. However, they are readily distinguishable by the mass spectrometer due to their different molecular weights. This allows for the precise quantification of the analyte, as the ratio of the analyte's signal to the internal standard's signal can be used to correct for variations in sample recovery and instrument response.

dot

Caption: Workflow for using this compound in quantitative analysis.

Experimental Protocol: Quantification of 2,3,6-Trimethylphenol using this compound as an Internal Standard by GC-MS

This protocol provides a general methodology. Specific parameters such as sample preparation, GC column, and temperature program should be optimized for the specific sample matrix.

1. Preparation of Standards:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., isopropanol) at a concentration of 1000 µg/mL.[2]

-

Prepare a series of calibration standards containing known concentrations of non-labeled 2,3,6-trimethylphenol.

-

Spike each calibration standard and blank with a constant, known amount of the this compound internal standard solution.

2. Sample Preparation:

-

Accurately weigh or measure the sample to be analyzed.

-

Spike the sample with the same amount of this compound internal standard solution as used in the calibration standards.

-

Perform a suitable extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the phenolic compounds from the sample matrix.

-

Concentrate the extract to a known volume.

-

If necessary, derivatize the extract to improve the chromatographic properties of the phenols.

3. GC-MS Analysis:

-

Inject a specific volume of the prepared sample or standard into the GC-MS system.

-

The gas chromatograph will separate the components of the mixture based on their boiling points and interactions with the stationary phase.

-

The mass spectrometer will detect the separated compounds. It should be operated in selected ion monitoring (SIM) mode to monitor for specific ions corresponding to both 2,3,6-trimethylphenol and this compound.

4. Data Analysis:

-

Integrate the peak areas for the characteristic ions of both the analyte and the internal standard.

-

Calculate the response factor (RF) for each calibration standard using the formula: RF = (Analyte Area / IS Area) / (Analyte Concentration / IS Concentration).

-

Plot a calibration curve of the area ratio (Analyte Area / IS Area) versus the concentration ratio (Analyte Concentration / IS Concentration).

-

Determine the area ratio for the unknown sample and use the calibration curve to calculate the concentration of 2,3,6-trimethylphenol in the sample.

Context of Use: The Importance of 2,3,6-Trimethylphenol

The need for accurate quantification of 2,3,6-trimethylphenol, and thus the use of its deuterated internal standard, stems from its significance in several industrial and environmental contexts.

Precursor in Vitamin E Synthesis

The most prominent application of 2,3,6-trimethylphenol is as a crucial intermediate in the industrial synthesis of Vitamin E (α-tocopherol).[4][12] The synthesis involves the oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-1,4-benzoquinone, which is then further processed to form the chromane (B1220400) ring of vitamin E.[13][14] Monitoring the purity and concentration of 2,3,6-trimethylphenol is vital for ensuring the yield and quality of the final vitamin E product.

dot

Caption: Key steps in the synthesis of Vitamin E involving 2,3,6-trimethylphenol.

Other Industrial Applications

-

Polymers: 2,3,6-Trimethylphenol is used as a comonomer in the modification of polyphenylene oxide (PPO) resins, enhancing their properties.[8]

-

Antioxidants: It serves as an intermediate in the production of various antioxidants.[12]

Environmental and Safety Considerations

2,3,6-Trimethylphenol can be released into the environment through various waste streams.[10] It has been detected in automobile exhaust and tobacco smoke.[10] Therefore, sensitive analytical methods are required for its monitoring in environmental samples. Toxicological data indicates that it can be a skin, eye, and respiratory tract irritant.[8]

Table 2: Safety and Toxicological Profile of 2,3,6-Trimethylphenol

| Parameter | Information |

| GHS Hazard Statements | H315 (Causes skin irritation), H318 (Causes serious eye damage)[4] |

| Signal Word | Danger[4] |

| Acute Oral Toxicity (Rat) | LD50 = 3600 mg/kg[15] |

| Acute Dermal Toxicity (Rat) | LD50 > 2000 mg/kg[15] |

| Handling Precautions | Use in a well-ventilated area, wear protective gloves, clothing, and eye/face protection. Avoid dust formation.[15] |

Synthesis of 2,3,6-Trimethylphenol

The industrial production of 2,3,6-trimethylphenol is typically achieved through the vapor-phase methylation of m-cresol (B1676322) with methanol (B129727) over a metal oxide catalyst.[4][6][16]

Conclusion

This compound is an indispensable tool for researchers and analytical chemists who require precise and accurate quantification of its non-deuterated analog. Its application as an internal standard is critical for quality control in the synthesis of Vitamin E, in the manufacturing of polymers and antioxidants, and in the monitoring of environmental samples. The methodologies outlined in this guide provide a framework for its effective use in achieving reliable analytical results.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. esslabshop.com [esslabshop.com]

- 3. biomall.in [biomall.in]

- 4. 2,3,6-Trimethylphenol - Wikipedia [en.wikipedia.org]

- 5. 2,3,6-Trimethylphenol ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,3,6-Trimethylphenol synthesis - chemicalbook [chemicalbook.com]

- 8. 2,3,6-Trimethylphenol - Hazardous Agents | Haz-Map [haz-map.com]

- 9. 2,3,6-trimethyl phenol, 2416-94-6 [thegoodscentscompany.com]

- 10. 2,3,6-Trimethylphenol | C9H12O | CID 17016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Characteristics of 2,3,6-Trimethylphenol-D11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 2,3,6-Trimethylphenol-D11. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, analytical method development, and overall understanding of this deuterated compound. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a visualization of the logical relationships between the compound's physical properties.

Core Physical and Chemical Properties

This compound is a deuterated form of 2,3,6-trimethylphenol, where eleven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) in various research fields, including petrochemical and materials analytics.

Data Presentation: Physical Characteristics

The following table summarizes the key physical and chemical properties of this compound. For comparative purposes, data for the non-deuterated (unlabeled) 2,3,6-Trimethylphenol are also included where available, as the physical properties are expected to be very similar.

| Property | This compound | 2,3,6-Trimethylphenol (Unlabeled) |

| Chemical Formula | C₉HD₁₁O[1] | C₉H₁₂O |

| Molecular Weight | 147.26 g/mol [1][2] | 136.19 g/mol [3][4] |

| CAS Number | 347841-83-2[5][6] | 2416-94-6[5] |

| Physical State | Solid | Solid, Light yellow crystalline lumps[3] |

| Melting Point | No data available | 58 °C[3], 60 - 62 °C[7] |

| Boiling Point | No data available | 226 °C[3], 226.5 °C[7] |

| Solubility | No data available | Water: 1,580 mg/L at 25 °C. Very soluble in ethanol, ether, and benzene.[3] |

Experimental Protocols

The determination of the physical characteristics outlined above requires standardized experimental protocols to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure substance.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of about 1-2 mm.[3]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube containing mineral oil or a modern digital melting point apparatus).[1][5]

-

Heating: The heating bath is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[5]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the compound.[1][2]

-

Purity Check: A narrow melting range (0.5-1.0°C) is indicative of a pure compound, while a broad range suggests the presence of impurities.[1][5]

Determination of Boiling Point

For liquid compounds, the boiling point is a key physical constant. For solids like 2,3,6-Trimethylphenol, this would be determined at reduced pressure to prevent decomposition at high temperatures, though standard atmospheric boiling point data is often cited.

Methodology: Distillation Method

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, and a thermometer.[8] The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distillation head.

-

Procedure: The compound (at least 5 mL) and a few boiling chips are placed in the distillation flask.[8] The flask is heated gently.

-

Observation: As the liquid boils and the vapor condenses, the temperature is monitored. The boiling point is the stable temperature at which the vapor and liquid are in equilibrium. This is observed as a constant temperature reading on the thermometer as the liquid distills.[8] The barometric pressure should also be recorded.[8]

Determination of Solubility

Solubility provides insight into the polarity of a molecule and its potential behavior in different solvent systems.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, diethyl ether, benzene) are used.

-

Procedure: A small, accurately weighed amount of this compound is placed in a test tube. A measured volume of the solvent is added in small portions, and the mixture is vigorously shaken after each addition.[9]

-

Observation: The solubility is determined by observing whether the solid dissolves completely. The results can be reported qualitatively (e.g., very soluble, soluble, insoluble) or quantitatively by determining the mass of solute that dissolves in a specific volume of solvent to create a saturated solution.[9][10]

Mandatory Visualization

The following diagram illustrates the logical relationship between the fundamental and derived physical characteristics of this compound.

Caption: Logical flow of physical property dependencies.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. byjus.com [byjus.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. quora.com [quora.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. pennwest.edu [pennwest.edu]

- 7. physicalpharmacylab.wordpress.com [physicalpharmacylab.wordpress.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. researchgate.net [researchgate.net]

Isotopic Labeling of 2,3,6-Trimethylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of 2,3,6-trimethylphenol (B1330405), a key intermediate in the synthesis of Vitamin E. This document details experimental protocols for deuterium (B1214612) and carbon-13 labeling, methods for characterization, and the metabolic significance of this compound. The information is intended to assist researchers in the fields of drug metabolism, pharmacokinetics, and synthetic chemistry in the application of isotopically labeled 2,3,6-trimethylphenol.

Introduction

Isotopic labeling is an indispensable tool in drug discovery and development, enabling the elucidation of metabolic pathways, the quantification of metabolites, and the investigation of reaction mechanisms.[1][2] 2,3,6-Trimethylphenol is a crucial precursor in the industrial synthesis of Vitamin E, a vital antioxidant.[3] The metabolic fate of 2,3,6-trimethylphenol primarily involves its oxidation to 2,3,5-trimethyl-1,4-benzoquinone, a key step in the Vitamin E synthesis pathway.[4][5] The use of isotopically labeled 2,3,6-trimethylphenol allows for precise tracking and quantification of this conversion and can aid in optimizing reaction conditions and understanding potential metabolic side-products.

This guide focuses on two common types of isotopic labeling: deuterium (²H) labeling of the aromatic ring and carbon-13 (¹³C) labeling of the phenolic carbon.

Deuterium (²H) Labeling of 2,3,6-Trimethylphenol

Deuterium labeling is a widely used technique that can provide insights into reaction mechanisms through the kinetic isotope effect and can be used to create internal standards for mass spectrometry-based quantification.[6] A common method for deuterating phenols is through acid-catalyzed hydrogen-deuterium (H/D) exchange.[7]

Experimental Protocol: Acid-Catalyzed H/D Exchange

This protocol is adapted from general procedures for the deuteration of phenols using a polymer-supported acid catalyst.[7]

Materials:

-

2,3,6-Trimethylphenol

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Amberlyst 15 (or other suitable strong acid ion-exchange resin)

-

Anhydrous diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard glassware for extraction and filtration

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,6-trimethylphenol (1.0 g, 7.34 mmol) and Amberlyst 15 (1.0 g).

-

Add deuterium oxide (20 mL) to the flask.

-

Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 24-48 hours. The progress of the exchange can be monitored by ¹H NMR spectroscopy of small aliquots.

-

After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

-

Extract the deuterated product with diethyl ether (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the deuterated 2,3,6-trimethylphenol.

-

The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Expected Outcome:

This procedure is expected to result in the exchange of the aromatic protons on the 2,3,6-trimethylphenol ring. The degree of deuteration can be determined by ¹H NMR and mass spectrometry.

Characterization of Deuterated 2,3,6-Trimethylphenol

¹H NMR Spectroscopy: The extent of deuteration is determined by the reduction in the integral of the aromatic proton signals relative to the methyl proton signals.

Mass Spectrometry: The mass spectrum will show an increase in the molecular ion peak corresponding to the number of incorporated deuterium atoms. The fragmentation pattern can also provide information on the position of the deuterium labels.[8]

Carbon-13 (¹³C) Labeling of 2,3,6-Trimethylphenol

Carbon-13 labeling is particularly useful for metabolic studies as the ¹³C isotope is stable and can be readily detected by NMR and mass spectrometry.[9] A powerful method for introducing a ¹³C label at the phenolic carbon (C1 position) is through a [5+1] cyclization reaction using a ¹³C-labeled carbonyl source.[9][10]

Experimental Protocol: [5+1] Cyclization for Ipso-¹³C Labeling

This protocol is based on a general method for the synthesis of 1-¹³C-phenols.[9][10]

Materials:

-

A suitable 1,5-dibromo-1,4-pentadiene precursor for 2,3,6-trimethylphenol (synthesis required)

-

[carbonyl-¹³C]Dibenzyl carbonate

-

tert-Butyllithium (B1211817) (in pentane)

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Standard glassware for anhydrous reactions (Schlenk line, etc.)

-

Syringes and needles

Procedure:

-

Precursor Synthesis: A 1,5-dibromo-1,4-pentadiene precursor functionalized with the appropriate methyl groups to yield 2,3,6-trimethylphenol upon cyclization needs to be synthesized. This is a multi-step process that is substrate-specific.

-

Labeling Reaction: a. In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 1,5-dibromo-1,4-pentadiene precursor in anhydrous diethyl ether and cool to -78 °C. b. Slowly add tert-butyllithium via syringe and stir for the time required for the lithium-halogen exchange. c. In a separate flask, dissolve [carbonyl-¹³C]dibenzyl carbonate in anhydrous THF. d. Add the solution of the organolithium reagent to the carbonate solution at -78 °C. e. Allow the reaction to proceed at low temperature and then warm to room temperature. f. Quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium (B1175870) chloride). g. Extract the product with an organic solvent, dry the organic phase, and concentrate under reduced pressure. h. Purify the [1-¹³C]-2,3,6-trimethylphenol by column chromatography.

Expected Outcome:

This method is reported to provide high yields and high levels of ¹³C incorporation (>97%) for a range of substituted phenols.[9][10]

Characterization of ¹³C-Labeled 2,3,6-Trimethylphenol

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a significantly enhanced signal for the C1 carbon. Quantitative ¹³C NMR can be used to determine the isotopic enrichment.[11]

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak at M+1 compared to the unlabeled compound.

Quantitative Data Summary

The following tables summarize expected quantitative data based on general procedures for isotopic labeling of phenols. Actual results for 2,3,6-trimethylphenol may vary and require optimization.

Table 1: Deuterium Labeling of Phenols via Acid-Catalyzed H/D Exchange

| Parameter | Typical Value | Reference |

| Isotopic Enrichment | >95% | [7] |

| Yield | Variable (dependent on substrate and reaction time) | [7] |

| Labeled Positions | Aromatic C-H | [7] |

Table 2: ¹³C Labeling of Phenols via [5+1] Cyclization

| Parameter | Typical Value | Reference |

| Isotopic Enrichment | >97% | [9][10] |

| Yield | 60-90% | [9][10] |

| Labeled Position | C1 (ipso-carbon) | [9][10] |

Metabolic Pathway and Experimental Workflow Visualization

The following diagrams were created using Graphviz (DOT language) to illustrate the key metabolic pathway of 2,3,6-trimethylphenol and a general experimental workflow for its isotopic labeling and analysis.

Caption: Experimental workflow for the isotopic labeling and characterization of 2,3,6-trimethylphenol.

Caption: Metabolic pathway of 2,3,6-trimethylphenol to a Vitamin E precursor.[4]

Conclusion

The isotopic labeling of 2,3,6-trimethylphenol with deuterium and carbon-13 provides powerful tools for researchers in drug development and related fields. The detailed protocols and characterization methods outlined in this guide offer a solid foundation for the synthesis and application of these labeled compounds. The ability to trace the metabolic fate of 2,3,6-trimethylphenol is crucial for understanding its role in Vitamin E synthesis and for the development of related therapeutic agents.

References

- 1. docs.nrel.gov [docs.nrel.gov]

- 2. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Aerobic oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with copper(II) chloride as catalyst in ionic liquid and structure of the active species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Determination of total phenol and six polyphenolic components in the polyphenol extract of Cinnamomi cortex by quantitative nuclear magnetic resonance spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Applications of Deuterated Trimethylphenols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of deuterated trimethylphenols in scientific research and drug development. The strategic replacement of hydrogen with its stable isotope, deuterium, offers significant advantages in analytical chemistry and drug metabolism studies. This document details the core principles, experimental methodologies, and quantitative data associated with the use of these valuable compounds.

Core Principles: The Deuterium Kinetic Isotope Effect

The primary advantage of deuteration lies in the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond, making it 6 to 10 times more stable.[1] Consequently, enzymatic reactions involving the cleavage of a C-D bond, a common step in drug metabolism, occur more slowly.[1] This seemingly minor atomic substitution can lead to profound improvements in a drug's metabolic stability, pharmacokinetic profile, and safety.[1][2]

Applications in Drug Discovery and Development

Deuteration can significantly enhance the pharmacokinetic properties of drug candidates. By replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolic degradation can be reduced.[2]

Improved Metabolic Stability

Deuteration can lead to a more favorable metabolic profile, characterized by a longer half-life and reduced clearance.[3][4] This can potentially translate to lower and less frequent dosing for patients.

Table 1: Impact of Deuteration on In Vitro Metabolic Stability

| Compound | In Vitro System | Parameter | Improvement with Deuteration | Reference |

| Enzalutamide (B1683756) (N-CH₃ vs N-CD₃) | Rat Liver Microsomes | Intrinsic Clearance (CLint) | 49.7% lower | [3] |

| Enzalutamide (N-CH₃ vs N-CD₃) | Human Liver Microsomes | Intrinsic Clearance (CLint) | 72.9% lower | [3] |

| Indiplon (N-CH₃ vs N-CD₃) | Rat Liver Microsomes | Half-life (t₁/₂) | 30% increase | [4] |

| Indiplon (N-CH₃ vs N-CD₃) | Human Liver Microsomes | Half-life (t₁/₂) | 20% increase | [4] |

Enhanced Pharmacokinetic Profile

The improved metabolic stability observed in vitro often translates to an improved pharmacokinetic profile in vivo.

Table 2: Impact of Deuteration on In Vivo Pharmacokinetic Parameters

| Compound | Animal Model | Parameter | Improvement with Deuteration | Reference |

| Enzalutamide (N-CH₃ vs N-CD₃) | Rat | Cmax | 35% higher | [3] |

| Enzalutamide (N-CH₃ vs N-CD₃) | Rat | AUC₀₋t | 102% higher | [3] |

| Indiplon (N-CH₃ vs N-CD₃) | Rat | Exposure (AUC) | 2.6-fold increase | [4] |

| Indiplon (N-CH₃ vs N-CD₃) | Rat | Half-life (t₁/₂) | 2-fold increase | [4] |

Reduced Formation of Toxic Metabolites

In some cases, deuteration can alter the metabolic pathway of a drug, leading to a reduction in the formation of toxic metabolites and potentially improving the safety profile of the drug.[2]

Applications in Quantitative Analysis

Deuterated trimethylphenols, such as 2,4,6-trimethylphenol-d11, serve as excellent internal standards for quantitative analysis by mass spectrometry (MS) techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Table 3: Properties of a Deuterated Trimethylphenol Internal Standard

| Compound | CAS Number | Molecular Formula | Molecular Weight | Primary Application |

| 2,4,6-Trimethylphenol-d11 | 362049-45-4 | C₉HD₁₁O | 147.26 | Internal standard for NMR, GC-MS, and LC-MS |

The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis.[6] This is because its physicochemical properties are nearly identical to the analyte of interest, allowing it to compensate for variations during sample preparation, chromatography, and ionization.[6][7]

Experimental Protocols

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of a deuterated trimethylphenol compared to its non-deuterated analog.

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound.

Materials:

-

Test compounds (deuterated and non-deuterated trimethylphenol)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate (B84403) buffer

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Incubation: Prepare incubation mixtures containing HLMs, phosphate buffer, and the test compound.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction is stopped at each time point by adding cold acetonitrile.

-

Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

LC-MS/MS Analysis: The concentration of the remaining parent compound is quantified using a validated LC-MS/MS method.

-

Data Analysis: The natural logarithm of the percentage of the remaining parent drug is plotted against time. The slope of the linear regression line gives the elimination rate constant (k), from which the intrinsic clearance (CLint) is calculated.[1]

Quantitative Analysis of an Analyte in a Biological Matrix using a Deuterated Trimethylphenol Internal Standard

This protocol outlines the key steps for validating and using an LC-MS/MS method for the quantification of an analyte in a biological matrix, such as plasma.

Objective: To accurately quantify the concentration of a target analyte.

Materials:

-

Target analyte

-

Deuterated trimethylphenol internal standard (e.g., 2,4,6-trimethylphenol-d11)

-

Blank biological matrix (e.g., plasma)

-

Solvents for extraction and mobile phase

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions: Prepare stock solutions of the analyte and the deuterated internal standard. From these, prepare calibration standards and quality control (QC) samples by spiking the blank matrix.

-

Sample Preparation:

-

To an aliquot of the unknown sample, calibration standard, or QC sample, add a fixed amount of the deuterated internal standard solution.

-

Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove matrix components.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples into the LC-MS/MS system.

-

Develop a chromatographic method to separate the analyte and internal standard from other components.

-

Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect specific parent-to-daughter ion transitions for both the analyte and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[6]

-

Conclusion

Deuterated trimethylphenols are valuable tools for researchers, scientists, and drug development professionals. Their application as internal standards in quantitative analytical methods significantly improves the accuracy and reliability of results. In drug discovery, the strategic use of deuteration in trimethylphenol-containing drug candidates can lead to improved metabolic stability and more favorable pharmacokinetic profiles. The principles and protocols outlined in this guide provide a foundation for the effective application of deuterated trimethylphenols in a variety of scientific disciplines.

References

- 1. benchchem.com [benchchem.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Central Role of 2,3,6-Trimethylphenol in the Industrial Synthesis of α-Tocopherol (Vitamin E): A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of α-tocopherol (Vitamin E), focusing on the indispensable role of 2,3,6-trimethylphenol (B1330405) (TMP) as a key starting material. The industrial synthesis of Vitamin E is a multi-step process that relies on the precise construction of the chromanol ring, which is subsequently coupled with a phytyl tail. This document details the core synthetic pathway, beginning with the oxidation of TMP to 2,3,5-trimethylbenzoquinone (TMBQ), followed by its reduction to 2,3,5-trimethylhydroquinone (TMHQ), and culminating in the acid-catalyzed condensation with isophytol (B1199701) to yield α-tocopherol. This guide presents quantitative data in structured tables, provides detailed experimental protocols for key transformations, and utilizes diagrams to illustrate the chemical workflow, offering a complete resource for professionals in chemical synthesis and drug development.

Introduction to α-Tocopherol Synthesis

Vitamin E comprises a group of fat-soluble compounds essential for human health, with α-tocopherol being the most biologically active and commercially significant form.[1] Its powerful antioxidant properties are fundamental to its use in pharmaceuticals, dietary supplements, and food fortification. The large-scale industrial production of α-tocopherol is predominantly achieved through chemical synthesis. This synthesis hinges on the reaction between two key intermediates: 2,3,5-trimethylhydroquinone (TMHQ), which forms the aromatic core, and isophytol, which provides the aliphatic side chain.[2][3]

2,3,6-Trimethylphenol (TMP) serves as the primary and most critical precursor for the synthesis of TMHQ, making it a cornerstone of the entire Vitamin E production chain.[4][5][6] The high purity of TMP, typically exceeding 99.0%, is crucial for ensuring high yields and the quality of the final active pharmaceutical ingredient.[5] This guide elucidates the sequential chemical transformations that convert TMP into α-tocopherol.

The Core Synthetic Pathway from 2,3,6-Trimethylphenol

The conversion of 2,3,6-Trimethylphenol into α-tocopherol is a well-established and optimized three-step process.[3][7]

-

Oxidation: 2,3,6-Trimethylphenol (TMP) is first oxidized to form 2,3,5-trimethylbenzoquinone (TMBQ).[8]

-

Reduction: The resulting TMBQ is then reduced to yield 2,3,5-trimethylhydroquinone (TMHQ), the key aromatic intermediate.[3]

-

Condensation: Finally, TMHQ undergoes a Friedel-Crafts alkylation reaction with isophytol, catalyzed by an acid, to form the chromanol ring structure of α-tocopherol.[2][7]

The overall chemical workflow is depicted below.

Quantitative Data Presentation

The efficiency of each synthetic step is critical for the overall economic viability of Vitamin E production. The following table summarizes typical quantitative data for the key transformations.

| Reaction Step | Starting Material(s) | Product | Catalyst/Reagent(s) | Typical Yield/Selectivity | Reference(s) |

| Oxidation | 2,3,6-Trimethylphenol (TMP) | 2,3,5-Trimethylbenzoquinone (TMBQ) | Air, CuCl₂, FeCl₃, MgCl₂ | 96.7% Selectivity, 100% Conversion | [9] |

| Reduction | 2,3,5-Trimethylbenzoquinone (TMBQ) | 2,3,5-Trimethylhydroquinone (TMHQ) | H₂, Pd/C | High Yield (Typically >95%) | [3][10] |

| Condensation | TMHQ, Isophytol | α-Tocopherol | ZnCl₂/HCl or H₂SO₄ | 90-95.6% Yield | [11][12][13] |

Experimental Protocols

This section provides detailed methodologies for the three core steps in the synthesis of α-tocopherol from TMP. These protocols are based on established laboratory-scale procedures.

Protocol 1: Oxidation of 2,3,6-Trimethylphenol (TMP) to 2,3,5-Trimethylbenzoquinone (TMBQ)

This procedure describes a green catalytic oxidation using air as the oxidant.[9]

-

Materials and Equipment:

-

2,3,6-Trimethylphenol (TMP)

-

Composite catalyst: Aqueous solution of CuCl₂, FeCl₃, and MgCl₂

-

Ionic liquid (e.g., 1-sulfobutyl-3-methylimidazole hydrochloride)

-

Solvent (e.g., isoamylol)

-

Reaction flask with a reflux condenser, stirrer, and gas inlet

-

Heating mantle and temperature controller

-

-

Methodology:

-

To a reaction flask, add 2,3,6-trimethylphenol, isoamylol, the composite catalyst solution, and the ionic liquid.

-

Heat the mixture to the target temperature (e.g., 90°C) with vigorous stirring.

-

Bubble air through the reaction mixture at a controlled rate (e.g., at one atmosphere pressure).

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Gas Chromatography). The reaction is typically complete within 7-8 hours.

-

Upon completion, cool the mixture. The aqueous catalyst layer can be separated for recycling.

-

The organic layer containing the product, 2,3,5-trimethylbenzoquinone, is carried forward to the next step, often after solvent removal.

-

Protocol 2: Reduction of 2,3,5-Trimethylbenzoquinone (TMBQ) to 2,3,5-Trimethylhydroquinone (TMHQ)

This protocol describes a standard catalytic hydrogenation.[3][10]

-

Materials and Equipment:

-

2,3,5-Trimethylbenzoquinone (TMBQ)

-

Catalyst: Palladium on carbon (Pd/C, e.g., 5 wt%)

-

Solvent (e.g., ethanol, ethyl acetate)

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration setup

-

-

Methodology:

-

Dissolve the 2,3,5-trimethylbenzoquinone from the previous step in a suitable solvent in a hydrogenation vessel.

-

Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge it several times with hydrogen gas to remove any air.

-

Pressurize the vessel with hydrogen gas to the desired pressure and begin vigorous stirring.

-

Maintain the reaction at a controlled temperature (often room temperature) until hydrogen uptake ceases, indicating the reaction is complete.

-

Depressurize the vessel and purge with an inert gas.

-

Filter the reaction mixture through a pad of celite to carefully remove the Pd/C catalyst.

-

The resulting filtrate, a solution of 2,3,5-trimethylhydroquinone, can be concentrated and used directly in the final condensation step.

-

Protocol 3: Condensation of TMHQ and Isophytol to α-Tocopherol

This protocol describes an acid-catalyzed Friedel-Crafts alkylation.[11][13] The workflow for this final stage, including reaction and purification, is outlined in the diagram below.

-

Materials and Equipment:

-

2,3,5-Trimethylhydroquinone (TMHQ)

-

Isophytol

-

Acid catalyst (e.g., sulfuric acid, or a Lewis acid system like ZnCl₂/HCl)[11][12]

-

Solvent system (e.g., a two-phase system of heptane (B126788) and ethylene carbonate)[11]

-

Three-necked flask with a stirrer, dropping funnel, thermometer, and water separator

-

Heating mantle

-

-

Methodology:

-

In a three-necked flask, combine TMHQ, ethylene carbonate, and the acid catalyst (e.g., a small quantity of 10% sulfuric acid).[11]

-

Heat the mixture to approximately 100°C under an inert argon atmosphere with stirring.

-

Dissolve isophytol in heptane and add this solution dropwise to the reaction flask over a period of 20-30 minutes. During the addition, an azeotropic mixture of water and heptane can be removed using a water separator.

-

After the addition is complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water to remove the acid catalyst.

-

Separate the organic layer and remove the heptane by evaporation under reduced pressure.

-

The resulting brown oil is crude d,l-α-tocopherol, which can be further purified if necessary.

-

Conclusion

2,3,6-Trimethylphenol is an indispensable building block in the commercial synthesis of Vitamin E. The synthetic route, involving its oxidation, subsequent reduction, and final condensation with isophytol, is a highly optimized and efficient industrial process. The high yields achieved in each step underscore the economic and strategic importance of TMP. The protocols and data presented in this guide offer a technical foundation for researchers and professionals engaged in the synthesis of this vital nutrient, providing a clear understanding of the pivotal role played by 2,3,6-trimethylphenol.

References

- 1. benchchem.com [benchchem.com]

- 2. acrossbiotech.com [acrossbiotech.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 2,3,6-Trimethylphenol - Wikipedia [en.wikipedia.org]

- 7. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. US6066745A - Process for the synthesis of vitamin E - Google Patents [patents.google.com]

- 12. EP0694541A1 - Process for the preparation of alpha-tocopherol - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

2,3,6-Trimethylphenol-D11 discovery and history

An In-depth Technical Guide to 2,3,6-Trimethylphenol-D11: Application in Quantitative Analysis

Introduction

2,3,6-Trimethylphenol (B1330405) is a significant chemical intermediate, notably in the synthesis of Vitamin E and as a comonomer in the modification of polyphenylene oxide resins.[1] Its presence in industrial effluents, automobile exhaust, and tobacco smoke necessitates precise and accurate quantification in various matrices.[1] this compound is the fully deuterated isotopologue of 2,3,6-trimethylphenol. In analytical chemistry, particularly in methods involving mass spectrometry, it serves as an ideal internal standard.[]

The use of a stable, isotopically labeled internal standard is a cornerstone of high-quality quantitative analysis. Because this compound is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. However, due to its higher mass, it is easily distinguishable from the non-labeled analyte. This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise measurements.

Physicochemical and Analytical Data

The fundamental properties of 2,3,6-trimethylphenol and its deuterated internal standard are summarized below. This data is critical for method development in chromatographic and mass spectrometric analysis.

| Property | 2,3,6-Trimethylphenol | This compound |

| CAS Number | 2416-94-6[3] | 347841-83-2[4] |

| Molecular Formula | C₉H₁₂O[3] | C₉HD₁₁O[5] |

| Molecular Weight | 136.19 g/mol [3] | 147.26 g/mol [5] |

| Primary Use | Vitamin E synthesis, comonomer[1] | Internal standard for quantitative analysis[][5] |

| Common Analytical Techniques | GC-MS, HPLC[1][6] | GC-MS, LC-MS |

Overview of Synthesis

Understanding the synthesis of the parent compound, 2,3,6-trimethylphenol, provides context for its potential presence as an analyte in various samples. A primary method for its production is the gas-phase methylation of m-cresol (B1676322) using methanol (B129727) as the methylating agent.[3][7] This reaction is typically conducted at temperatures between 300–460°C over ortho-selective metal oxide catalysts.[3]

Experimental Protocol: Quantification of 2,3,6-Trimethylphenol using Isotope Dilution GC-MS

This section details a representative protocol for the quantitative analysis of 2,3,6-trimethylphenol in an environmental water sample using this compound as an internal standard.

1. Objective: To determine the concentration of 2,3,6-trimethylphenol in a water sample with high accuracy and precision.

2. Reagents and Materials:

-

2,3,6-Trimethylphenol (analytical standard)

-

This compound solution (e.g., 1000 µg/mL in isopropanol)[4]

-

Dichloromethane (DCM), HPLC grade

-

Methanol, HPLC grade

-

Reagent water

-

Sodium sulfate, anhydrous

-

Hydrochloric acid and Sodium hydroxide (B78521) (for pH adjustment)

-

Calibration standards of 2,3,6-trimethylphenol

-

Sample vials, volumetric flasks, and pipettes

3. Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Capillary column suitable for phenol (B47542) analysis (e.g., DB-5ms or equivalent)

-

pH meter

-

Liquid-liquid extractor or separatory funnels

4. Procedure:

-

Standard Preparation:

-

Prepare a stock solution of 2,3,6-trimethylphenol in methanol.

-

Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample range (e.g., 1-100 µg/L).

-

Spike each calibration standard and a blank with a known, fixed amount of the this compound internal standard solution.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

Measure 1 L of the water sample into a separatory funnel.

-

Spike the sample with the same fixed amount of this compound internal standard as used in the calibration standards.

-

Adjust the pH of the sample to <2 with hydrochloric acid.

-

Add 60 mL of DCM to the funnel and shake vigorously for 2 minutes. Allow the layers to separate.

-

Drain the organic (DCM) layer into a flask.

-

Repeat the extraction two more times with fresh 60 mL aliquots of DCM, combining the organic layers.

-

Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject a 1 µL aliquot of the concentrated extract into the GC-MS system.

-

Run the analysis using a suitable temperature program to separate 2,3,6-trimethylphenol from other potential contaminants.

-

Acquire mass spectra in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for both the analyte and the internal standard (e.g., molecular ions or key fragment ions).

-

-

Data Analysis:

-

Identify the peaks for 2,3,6-trimethylphenol and this compound based on their retention times and specific mass-to-charge ratios (m/z).

-

Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area_analyte / Area_IS) * (Concentration_IS / Concentration_analyte)

-

Create a calibration curve by plotting the area ratio (Area_analyte / Area_IS) against the concentration ratio (Concentration_analyte / Concentration_IS).

-

Calculate the concentration of 2,3,6-trimethylphenol in the sample by using the area ratio from the sample analysis and the calibration curve.

-

Visualizations

The following diagrams illustrate the relationships and workflows central to the use of this compound in quantitative analysis.

Caption: Logic of internal standard calibration.

References

- 1. 2,3,6-Trimethylphenol | C9H12O | CID 17016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,6-Trimethylphenol synthesis - chemicalbook [chemicalbook.com]

- 4. esslabshop.com [esslabshop.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. EP0032974A1 - A method for the synthesis of 2,3,6-trimethylphenol - Google Patents [patents.google.com]

Theoretical Mass of 2,3,6-Trimethylphenol-D11: A Technical Overview

This guide provides a detailed calculation of the theoretical mass for the deuterated form of 2,3,6-Trimethylphenol, specifically 2,3,6-Trimethylphenol-D11. This information is crucial for researchers in fields such as pharmacology, metabolomics, and analytical chemistry where isotopically labeled compounds are utilized as internal standards in quantitative mass spectrometry assays or as tracers to elucidate metabolic pathways.

Chemical Structure and Formula

2,3,6-Trimethylphenol is an organic compound with the chemical formula C₉H₁₂O.[1][2][3] Its structure consists of a phenol (B47542) ring substituted with three methyl groups at the 2, 3, and 6 positions. The deuterated isotopologue, this compound, has eleven hydrogen atoms replaced by deuterium (B1214612) atoms.

Calculation of Theoretical Mass

The theoretical mass of a molecule is the sum of the masses of its constituent atoms. For this calculation, the monoisotopic masses of the most abundant isotopes of carbon, oxygen, hydrogen, and deuterium are used to provide the most precise theoretical mass value, which is relevant for high-resolution mass spectrometry.

Step 1: Determine the Atomic Masses

The precise atomic masses of the relevant isotopes are:

Step 2: Calculate the Theoretical Mass of 2,3,6-Trimethylphenol (C₉H₁₂O)

The molecular formula indicates the presence of:

-

9 Carbon atoms

-

12 Hydrogen atoms

-

1 Oxygen atom

The calculation is as follows: (9 * 12.000000 amu) + (12 * 1.007825 amu) + (1 * 15.994915 amu) = 136.088815 amu

Step 3: Calculate the Theoretical Mass of this compound (C₉H₁₁DO)

In the D11 isotopologue, 11 of the 12 hydrogen atoms are replaced by deuterium atoms. Therefore, the molecular formula for the deuterated compound is C₉H₁D₁₁O.

The calculation is as follows: (9 * 12.000000 amu) + (1 * 1.007825 amu) + (11 * 2.014102 amu) + (1 * 15.994915 amu) = 147.157872 amu

Data Summary

The following table summarizes the atomic and molecular masses used in the calculation of the theoretical mass of this compound.

| Atom/Molecule | Chemical Formula | Number of Atoms | Atomic Mass (amu) | Subtotal Mass (amu) | Total Theoretical Mass (amu) |

| 2,3,6-Trimethylphenol | C₉H₁₂O | 136.088815 | |||

| Carbon | C | 9 | 12.000000 | 108.000000 | |

| Hydrogen | H | 12 | 1.007825[5] | 12.093900 | |

| Oxygen | O | 1 | 15.994915[4] | 15.994915 | |

| This compound | C₉H₁D₁₁O | 147.157872 | |||

| Carbon | C | 9 | 12.000000 | 108.000000 | |

| Hydrogen | H | 1 | 1.007825[5] | 1.007825 | |

| Deuterium | D | 11 | 2.014102[5][6][7] | 22.155122 | |

| Oxygen | O | 1 | 15.994915[4] | 15.994915 |

Note: While the average molecular weight for 2,3,6-Trimethylphenol is often cited as approximately 136.19 g/mol [1][2][8], the theoretical monoisotopic mass calculated here is more appropriate for high-resolution mass spectrometry applications.

Disclaimer: This document provides a theoretical calculation of the mass of this compound. As an AI, I am unable to provide experimental protocols or generate diagrams.

References

- 1. 2,3,6-Trimethylphenol - Wikipedia [en.wikipedia.org]

- 2. 2,3,6-Trimethylphenol | C9H12O | CID 17016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenol, 2,3,6-trimethyl- [webbook.nist.gov]

- 4. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 5. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 6. Deuterium - Wikipedia [en.wikipedia.org]

- 7. buyisotope.com [buyisotope.com]

- 8. scbt.com [scbt.com]

Technical Guide: Solubility of 2,3,6-Trimethylphenol-D11 in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,6-Trimethylphenol-D11. Due to the limited availability of public data on the deuterated isotopologue, this document leverages solubility data from its non-deuterated parent compound, 2,3,6-Trimethylphenol, which serves as a reliable proxy. The guide includes quantitative solubility data in various organic solvents, detailed experimental protocols for solubility determination, and a logical workflow to guide researchers in solubility testing.

Introduction

This compound is the deuterated form of 2,3,6-Trimethylphenol, a key intermediate in the synthesis of Vitamin E and a component in the manufacturing of antioxidants and modified polyphenylene oxide resins.[1][2] Stable isotope-labeled compounds like this compound are primarily used as internal standards in quantitative mass spectrometry analysis. Accurate solubility data is crucial for preparing stock solutions, developing analytical methods, and designing chemical reactions.

Deuteration, the replacement of hydrogen with its isotope deuterium, results in a negligible change in the physicochemical properties of a molecule, including its solubility in organic solvents. Therefore, the solubility data for the non-deuterated 2,3,6-Trimethylphenol (CAS 2416-94-6) can be effectively used to predict the solubility of its D11 analogue. This compound presents as a white to off-white or yellow-orange crystalline solid.[1][3][4]

Solubility Data

The solubility of 2,3,6-Trimethylphenol has been documented in several common organic solvents. While extensive quantitative data across a range of temperatures is not publicly available, the existing data provides a strong foundation for laboratory use. One supplier lists this compound as a solution in isopropanol, indicating its solubility in this solvent.[5]

Table 1: Quantitative Solubility of 2,3,6-Trimethylphenol

| Solvent | Solubility | Temperature |

|---|---|---|

| Methanol | 0.1 g/mL (100 mg/mL) | Not Specified |

| Water | 1,580 mg/L (1.58 mg/mL)[6][7] | 25 °C[6][7] |

Table 2: Qualitative Solubility of 2,3,6-Trimethylphenol

| Solvent | Solubility Description |

|---|---|

| Ethanol | Very Soluble[6][7] |

| Ether | Very Soluble[6][7] |

| Benzene | Very Soluble[3][6][7] |

Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination

This section details a standard laboratory procedure for determining the solubility of a solid compound like 2,3,6-Trimethylphenol in an organic solvent at a specific temperature.[8][9]

Objective: To determine the saturation solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (or 2,3,6-Trimethylphenol)

-

Solvent of interest (e.g., acetone, toluene, ethyl acetate)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation: Add an excess amount of the solid 2,3,6-Trimethylphenol to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure a saturated solution.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, stop the agitation and allow the excess solid to settle.

-

Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound at the specified temperature, typically expressed in mg/mL or mol/L.

Diagram 1: Relationship between Deuterated and Non-Deuterated Compounds

Caption: Logical inference of solubility data for the D11 isotopologue from its parent compound.

Diagram 2: Experimental Workflow for Solubility Determination

Caption: Step-by-step workflow for the isothermal equilibrium solubility measurement method.

References

- 1. 2,3,6-Trimethylphenol CAS#: 2416-94-6 [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. esslabshop.com [esslabshop.com]

- 6. scent.vn [scent.vn]

- 7. 2,3,6-Trimethylphenol | C9H12O | CID 17016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.ws [chem.ws]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

In-Depth Technical Guide: Molecular Weight of 2,3,6-Trimethylphenol-D11

For researchers, scientists, and professionals in drug development, precise molecular weight determination is fundamental for compound characterization, reaction stoichiometry, and analytical standard preparation. This guide provides a detailed analysis of the molecular weight of the deuterated analog of 2,3,6-Trimethylphenol, 2,3,6-Trimethylphenol-D11.

Core Data Presentation

The molecular weights of 2,3,6-Trimethylphenol and its deuterated form, along with the atomic weights of hydrogen and deuterium (B1214612), are summarized in the table below for straightforward comparison.

| Compound/Isotope | Chemical Formula | Molecular Weight ( g/mol ) |

| 2,3,6-Trimethylphenol | C₉H₁₂O | 136.19 |

| Hydrogen (Protium) | H | 1.008 |

| Deuterium | D or ²H | 2.014 |

| This compound | C₉HD₁₁O | 147.301 |

Experimental Protocols

Calculation Methodology for this compound Molecular Weight

The molecular weight of this compound is calculated based on the molecular weight of the unlabeled (protium) form of 2,3,6-Trimethylphenol and the atomic weights of hydrogen and deuterium.

-

Determine the Molecular Weight of the Unlabeled Compound: The molecular formula for 2,3,6-Trimethylphenol is C₉H₁₂O.[1][2][3] Its molecular weight is approximately 136.19 g/mol .[1][2][3][4][5]

-

Identify the Number of Substituted Atoms: The designation "D11" in this compound indicates that 11 hydrogen atoms have been replaced by their stable isotope, deuterium.

-

Find the Atomic Weights of Hydrogen and Deuterium: The atomic weight of hydrogen (H) is approximately 1.008 g/mol , and the atomic weight of deuterium (D) is approximately 2.014 g/mol .[6][7]

-

Calculate the Mass Difference:

-

Mass of 11 hydrogen atoms to be replaced: 11 * 1.008 g/mol = 11.088 g/mol .

-

Mass of 11 deuterium atoms to be added: 11 * 2.014 g/mol = 22.154 g/mol .

-

-

Calculate the Final Molecular Weight:

-

Start with the molecular weight of the unlabeled compound: 136.19 g/mol .

-

Subtract the mass of the 11 replaced hydrogen atoms: 136.19 g/mol - 11.088 g/mol = 125.102 g/mol .

-

Add the mass of the 11 deuterium atoms: 125.102 g/mol + 22.154 g/mol = 147.256 g/mol .

-

Note: A more precise calculation using the exact masses would be: (Molecular Weight of C₉H₁₂O) - (11 * Atomic Mass of H) + (11 * Atomic Mass of D) 136.1910 g/mol - (11 * 1.007825 u) + (11 * 2.014102 u) = 147.301 g/mol .

Mandatory Visualization

The following diagram illustrates the conceptual relationship of isotopic substitution in the formation of this compound.

References

- 1. Phenol, 2,3,6-trimethyl- [webbook.nist.gov]

- 2. 2,3,6-Trimethylphenol CAS#: 2416-94-6 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]